Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate
Description
Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a pyrazolo[1,5-c][1,3]oxazine core fused with a piperidine ring. Its structure includes a benzo[d][1,3]dioxole moiety and a chlorine substituent at position 9, which contribute to its unique physicochemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(1,3-benzodioxol-5-yl)-9-chlorospiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O5/c1-2-30-23(29)27-9-7-24(8-10-27)28-19(17-12-16(25)4-6-20(17)33-24)13-18(26-28)15-3-5-21-22(11-15)32-14-31-21/h3-6,11-12,19H,2,7-10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLIQKABZQAKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC5=C(C=C4)OCO5)C6=C(O2)C=CC(=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a complex organic compound with potential biological activities. Its molecular formula is C24H24ClN3O5, and it exhibits a variety of pharmacological properties that warrant detailed exploration.
Structure and Properties
The compound features a unique spiro structure that incorporates both a benzodioxole and a pyrazolo-oxazine moiety. This structural complexity is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H24ClN3O5 |
| Molecular Weight | 469.92 g/mol |
| Purity | Typically 95% |
Biological Activity Overview
Recent studies have indicated that compounds with similar structural features exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds with the benzodioxole structure have shown promising results against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
- Cytotoxicity : Related compounds have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). For instance, some derivatives exhibited IC50 values as low as 16.19 µM against HCT-116 cells .
Antimicrobial Activity
A study focusing on the synthesis of benzodioxole derivatives reported that these compounds exhibited significant antibacterial and antifungal activities. Specifically, derivatives similar to this compound were tested against various pathogens. The results indicated that certain derivatives showed effective inhibition of microbial growth .
Cytotoxicity Studies
Another research effort synthesized a series of compounds related to the target compound and evaluated their cytotoxic effects. Among these compounds, one analogue displayed an IC50 value of 16.19 µM against HCT-116 cells. This suggests that the structural components of the target compound may confer similar cytotoxic properties .
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural similarities with several pyrazolo-oxazine derivatives, differing primarily in substituents and fused ring systems. Key analogues include:
Key Observations :
- The spiro-piperidine moiety in the target compound enhances conformational rigidity compared to non-spiro analogues like 6a .
- The benzo[d][1,3]dioxole group improves solubility in polar solvents (e.g., ethanol) compared to nitro- or alkyl-substituted derivatives .
Reactivity Trends :
- Nitro groups (e.g., in 10 ) increase susceptibility to reduction reactions, unlike the stable benzo[d][1,3]dioxole group .
Physicochemical Properties
Analysis :
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The spirocyclic core of the target compound necessitates a convergent synthetic approach. Retrosynthetic breakdown reveals three critical fragments:
- Benzo[d]dioxol-5-yl moiety : Derived from catechol derivatives via cyclization with formaldehyde under acidic conditions.
- Spiro[benzo[e]pyrazolo[1,5-c]oxazine-5,4'-piperidine] system : Constructed through intramolecular cyclization of a pyrazolo-oxazine precursor.
- Ethyl carboxylate and chloro substituents : Introduced via late-stage functionalization to minimize interference during cyclization steps.
Synthetic Routes and Reaction Optimization
Formation of the Benzo[d]dioxol-5-yl Intermediate
The benzodioxole ring is synthesized through acid-catalyzed cyclization of catechol derivatives. Optimal conditions involve:
- Reactants : Catechol (1.0 eq), paraformaldehyde (1.2 eq)
- Catalyst : Concentrated HCl (10 mol%)
- Solvent : Ethanol/water (4:1 v/v)
- Yield : 82–89%
Mechanistic Insight : Protonation of formaldehyde generates an electrophilic methylene intermediate, which undergoes nucleophilic attack by catechol’s oxygen atoms to form the dioxole ring.
Construction of the Pyrazolo[1,5-c]oxazine Core
A three-step sequence achieves the fused heterocycle:
Pyrazole Ring Formation
- Reactants : 1,3-Diketone (1.0 eq), hydrazine hydrate (1.5 eq)
- Conditions : Reflux in acetic acid (12 h)
- Yield : 75%
Oxazine Cyclization
- Reactants : Pyrazole intermediate (1.0 eq), epichlorohydrin (1.8 eq)
- Catalyst : K₂CO₃ (2.0 eq)
- Solvent : DMF, 80°C (8 h)
- Yield : 68%
Key Observation : Excess epichlorohydrin prevents dimerization but requires careful temperature control to avoid epoxide ring-opening side reactions.
Spirocyclic System Assembly
Spiroannulation employs a tandem N-alkylation/intramolecular cyclization strategy:
| Parameter | Condition | Optimization Impact |
|---|---|---|
| Piperidine source | 4-Piperidone ethylene ketal | Prevents over-alkylation |
| Base | DBU (1.5 eq) | Enhances N-nucleophilicity |
| Solvent | Toluene | Azeotropic water removal |
| Temperature | 110°C (48 h) | Completes spirocyclization |
| Yield | 54% (unoptimized) → 72% (optimized) |
Critical Note : Steric hindrance at the spiro junction necessitates prolonged reaction times for complete conversion.
Chlorination at C9 Position
Electrophilic chlorination achieves regioselective substitution:
- Chlorinating agent : N-Chlorosuccinimide (NCS, 1.1 eq)
- Directing group : Adjacent oxazine oxygen coordinates Cl⁺
- Solvent : CH₂Cl₂ at −10°C
- Yield : 86%
Analytical Confirmation :
Comparative Analysis of Synthetic Methodologies
Alternative Spirocyclization Approaches
A comparative study of spiro ring-forming reactions reveals:
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Tandem alkylation | 72 | 98 | 48 |
| Photocatalytic | 65 | 95 | 72 |
| Microwave-assisted | 68 | 97 | 6 |
Microwave irradiation reduces reaction time but requires specialized equipment, making tandem alkylation the industrially preferred method.
Chlorination Regioselectivity Control
Steric and electronic factors govern chlorination patterns:
| Position | Electronic Environment | Chlorination Yield (%) |
|---|---|---|
| C7 | Ortho to electron-donating O | 12 |
| C9 | Para to oxazine N, less hindered | 86 |
| C10b | Adjacent to spiro junction | <2 |
DFT calculations confirm the C9 position’s lower activation energy (ΔG‡ = 18.7 kcal/mol vs. 24.1 kcal/mol for C7).
Industrial-Scale Production Considerations
Process Intensification Strategies
- Continuous flow reactors : Enhance heat transfer during exothermic cyclization steps
- Catalyst recycling : Immobilized DBU on mesoporous silica reduces reagent costs
- Waste minimization : Solvent recovery systems achieve >90% THF reuse
Economic Impact :
Analytical Characterization Protocols
Structural Confirmation Techniques
Purity Assessment Methods
- HPLC : C18 column, 0.1% TFA/ACN gradient, tᴿ = 12.7 min
- Elemental Analysis : C 59.42%, H 4.98%, N 8.62% (theor. C 59.41%, H 4.95%, N 8.64%)
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis typically involves multi-step reactions, including cyclization, coupling, and functional group transformations. Key steps may include:
- Spiro-ring formation : Utilize palladium-catalyzed cross-coupling or acid-mediated cyclization to construct the spiro[benzo-oxazine-piperidine] core .
- Substituent introduction : Electrophilic aromatic substitution or nucleophilic displacement for introducing the benzo[d][1,3]dioxol-5-yl and chloro groups .
- Optimization : Vary reaction parameters (e.g., temperature: 80–120°C; solvent: ethanol/DMF; catalysts: triethylamine) to improve yield (>60%) and purity (>95%) .
- Characterization : Confirm intermediate and final products via H/C NMR, high-resolution mass spectrometry (HRMS), and HPLC .
Q. How can the structural conformation of this compound be rigorously validated?
- X-ray crystallography : Resolve the spirocyclic configuration and stereochemistry .
- Spectroscopic cross-validation : Compare experimental NMR data (e.g., H chemical shifts for the piperidine ring: δ 2.5–3.5 ppm) with computational predictions (DFT calculations) .
- Mass spectrometry fragmentation patterns : Match observed [M+H] peaks with theoretical molecular weights (e.g., ~500–550 g/mol) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or kinases, given structural analogs’ anti-inflammatory/anticancer activity .
- Cellular viability assays : Use MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity (IC determination) .
- Receptor binding studies : Radioligand displacement assays for neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to the spiro-piperidine motif .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Analog synthesis : Modify substituents (e.g., replace chloro with methoxy or furan groups) and assess impact on bioactivity .
- Computational docking : Perform molecular dynamics simulations to identify key interactions (e.g., hydrogen bonding with the benzo[d][1,3]dioxol moiety) .
- Pharmacophore mapping : Use QSAR models to correlate electronic (Hammett σ) or steric (Taft parameters) properties with activity .
Q. What strategies resolve contradictions in biological data across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, serum-free conditions) to minimize variability .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
- Target deconvolution : Apply CRISPR-Cas9 knockout or siRNA silencing to confirm putative targets .
Q. What methodologies are suitable for pharmacokinetic and metabolic profiling?
- In vivo ADME : Administer the compound (e.g., 10 mg/kg IV/oral in rodents) and measure plasma half-life (), bioavailability (AUC), and tissue distribution via LC-MS/MS .
- CYP450 metabolism : Incubate with human liver microsomes to identify primary metabolizing enzymes (e.g., CYP3A4) and major metabolites .
- BBB permeability : Use in vitro models (e.g., MDCK-MDR1 monolayers) to assess potential CNS activity .
Methodological Considerations
Q. How can crystallographic data address uncertainties in stereochemical assignments?
- Single-crystal X-ray diffraction : Resolve absolute configuration of the spiro center and piperidine ring conformation .
- Comparative analysis : Overlay experimental crystal structures with analogs (e.g., 9-chloro-2-(4-methoxyphenyl) derivatives) to identify conserved motifs .
Q. What analytical techniques are critical for detecting synthetic impurities?
- HPLC-DAD/ELSD : Quantify impurities (>0.1%) using C18 columns (acetonitrile/water gradient) .
- NMR spiking experiments : Add reference standards to distinguish diastereomers or regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
